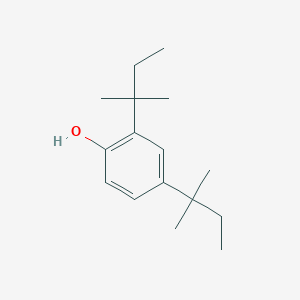

2,4-Di-tert-pentylphenol

Description

The exact mass of the compound 2,4-Di-tert-pentylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158351. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Di-tert-pentylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Di-tert-pentylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-bis(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJWKURWRGJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026974 | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline] | |

| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000841 [mmHg] | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-95-6 | |

| Record name | 2,4-Di-tert-amylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852F1HP88H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DI-T-PENTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Di-tert-pentylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Di-tert-pentylphenol (CAS No. 120-95-6). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

2,4-Di-tert-pentylphenol is a substituted phenolic compound with applications as an intermediate in the synthesis of antioxidants, UV absorbers, and other specialty chemicals.[1][2] A thorough understanding of its physicochemical properties is essential for its effective use in research and industrial applications.

General and Physical Properties

The fundamental physical and chemical characteristics of 2,4-Di-tert-pentylphenol are summarized in the following table. These properties are crucial for handling, storage, and application of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₆O | [3][4][5][6] |

| Molecular Weight | 234.38 g/mol | [3][4][5] |

| Appearance | Yellow solid with a phenol-like odor. | [7] |

| Melting Point | 25 - 27 °C | [7][8][9][10] |

| Boiling Point | 256 °C at 760 mmHg; 169-170 °C at 22 mmHg | [7][8][9] |

| Density | 0.930 g/cm³ at 20-25 °C | [7][8][9] |

| Vapor Pressure | 0.00167 - 0.002 mmHg at 25 °C | [7][8] |

| Refractive Index | 1.495 - 1.508 | [8][9][10] |

| Flash Point | >230 °F (>110 °C) | [8][9] |

Solubility and Partitioning Properties

The solubility and partitioning behavior of 2,4-Di-tert-pentylphenol are critical for understanding its environmental fate, bioavailability, and formulation characteristics.

| Property | Value | Reference(s) |

| Water Solubility | Insoluble; 3 mg/L at 21 °C | [7][8] |

| pKa | 10.88 - 11.00 (Predicted) | [7][8] |

| LogP (Octanol-Water Partition Coefficient) | 5.92 | [7] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standard methodologies for measuring the key properties of solid organic compounds like 2,4-Di-tert-pentylphenol.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity.[9] The capillary method is a widely used and reliable technique.[9]

Principle: A small, powdered sample of the solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[9]

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.[9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[9][10]

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for determining the boiling point of a melted solid, the Thiele tube method is a common micro-scale technique.

Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is determined by observing the cessation of bubble evolution from an inverted capillary tube.[11]

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

-

Heating: The Thiele tube is gently heated, causing the temperature of the sample to rise.[11]

-

Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11]

Density Determination (Volume Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.[3][8]

Principle: Based on Archimedes' principle, the volume of a solid can be determined by the volume of a liquid it displaces when submerged.[8]

Procedure:

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[8]

-

Initial Volume: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for water-insoluble solids), and the initial volume is recorded.[8]

-

Volume Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing. The final volume is recorded.[8]

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[3]

Solubility Determination

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.[7][12]

Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The presence of acidic or basic functional groups can be inferred from solubility in aqueous acids and bases.

Procedure:

-

Water Solubility: A small amount of the compound is added to water and shaken vigorously.[12] If it dissolves, its pH is tested with litmus paper.

-

Aqueous Base Solubility (5% NaOH): If insoluble in water, the compound is tested for solubility in a dilute sodium hydroxide solution. Solubility suggests the presence of an acidic functional group, such as a phenol.[12]

-

Aqueous Acid Solubility (5% HCl): If insoluble in water and aqueous base, the compound is tested for solubility in a dilute hydrochloric acid solution. Solubility indicates the presence of a basic functional group.[12]

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For chromophoric compounds like phenols, UV-Vis spectrophotometry is a common method for pKa determination.[13][14]

Principle: The absorbance of a solution of the phenolic compound is measured at various pH values. The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms are equal, which corresponds to the inflection point of the absorbance vs. pH curve.[5][14]

Procedure:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the phenolic compound is also prepared.[14]

-

Spectra Measurement: A constant aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each. The wavelength of maximum absorbance for either the protonated or deprotonated form is identified.[13][14]

-

Data Plotting: The absorbance at the chosen wavelength is plotted against the pH of the solutions.[14]

-

pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is determined from the pH at the inflection point of this curve.[5][14]

Biological Activity and Signaling Pathways

While 2,4-Di-tert-pentylphenol is primarily utilized as a chemical intermediate, the structurally similar compound, 2,4-Di-tert-butylphenol (2,4-DTBP), has been shown to exhibit biological activities, including acting as an activator of the Retinoid X Receptor (RXR).[15][16] RXR is a nuclear receptor that plays a crucial role in regulating various physiological processes.[16] Although direct evidence for 2,4-Di-tert-pentylphenol's interaction with specific signaling pathways is not extensively documented, its structural similarity to 2,4-DTBP suggests a potential for biological activity that warrants further investigation.

The following diagram illustrates a general workflow for screening a compound like 2,4-Di-tert-pentylphenol for potential biological activity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. wjec.co.uk [wjec.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. pharmaguru.co [pharmaguru.co]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Analysis of 2,4-Di-tert-pentylphenol (CAS 120-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-pentylphenol, with the CAS number 120-95-6, is an organic compound characterized by a phenol ring substituted with two tert-pentyl groups at positions 2 and 4.[1][2] Its unique molecular structure, featuring bulky hydrophobic groups, makes it a valuable intermediate in the synthesis of a variety of high-value chemicals.[1] This technical guide provides a comprehensive overview of the structural analysis of 2,4-di-tert-pentylphenol, including its physicochemical properties, spectroscopic data, and a detailed examination of its synthesis and potential biological activities. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

2,4-Di-tert-pentylphenol is a liquid or a low-melting semi-solid.[2] The presence of the hydroxyl group and the alkyl substituents on the aromatic ring dictates its solubility and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆O | [2] |

| Molecular Weight | 234.38 g/mol | [2] |

| IUPAC Name | 2,4-bis(2-methylbutan-2-yl)phenol | [2] |

| Synonyms | 2,4-Di-tert-amylphenol, Phenol, 2,4-bis(1,1-dimethylpropyl)- | [2] |

| Appearance | Liquid or semi-solid | [2] |

| Melting Point | 25 °C | [2] |

Spectroscopic Analysis

The structural elucidation of 2,4-di-tert-pentylphenol is primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Variable | Singlet | 1H | Ar-OH |

| Variable | Multiplet | 3H | Ar-H |

| Variable | Quartet | 4H | -CH₂ -CH₃ |

| Variable | Singlet | 12H | -C(CH₃ )₂- |

| Variable | Triplet | 6H | -CH₂-CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Variable | C -OH |

| Variable | C -C(CH₃)₂CH₂CH₃ (x2) |

| Variable | Ar-C H (x3) |

| Variable | -C (CH₃)₂CH₂CH₃ (x2) |

| Variable | -C H₂CH₃ (x2) |

| Variable | -C(C H₃)₂ (x4) |

| Variable | -CH₂C H₃ (x2) |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The assignments are based on the general structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 234 | Molecular ion (M⁺) |

| 205 | [M - C₂H₅]⁺ |

| 177 | [M - C₄H₉]⁺ |

The fragmentation pattern is characterized by the loss of alkyl fragments from the tert-pentyl groups.

Experimental Protocols

Synthesis of 2,4-Di-tert-pentylphenol

A common method for the synthesis of 2,4-di-tert-pentylphenol is the Friedel-Crafts alkylation of phenol.

Materials:

-

Phenol

-

Isopentene (2-methyl-2-butene) or tert-amyl alcohol

-

Acid catalyst (e.g., sulfuric acid, aluminum chloride, or a solid acid catalyst like montmorillonite clay)

-

Solvent (e.g., hexane or dichloromethane)

Procedure:

-

In a reaction vessel, dissolve phenol in the chosen solvent.

-

Add the acid catalyst to the solution while stirring.

-

Slowly add isopentene or tert-amyl alcohol to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, continue stirring the mixture at a specific temperature (e.g., 50-100°C) for a set period (e.g., 2-6 hours) to ensure the completion of the reaction.

-

Upon completion, cool the reaction mixture and wash it with water to remove the catalyst and any unreacted phenol.

-

Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to obtain pure 2,4-di-tert-pentylphenol.

Note: This is a general procedure. Specific reaction conditions, such as catalyst choice, temperature, and reaction time, can be optimized to improve yield and selectivity.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of 2,4-di-tert-pentylphenol are limited, extensive research has been conducted on the closely related analogue, 2,4-di-tert-butylphenol (2,4-DTBP) . Given the structural similarity, the biological activities of 2,4-DTBP may provide insights into the potential effects of 2,4-di-tert-pentylphenol.

Anticancer Activity of 2,4-Di-tert-butylphenol

2,4-DTBP has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, leading to mitochondrial dysfunction. This, in turn, activates the p53 tumor suppressor protein and a cascade of caspases, ultimately resulting in programmed cell death.[3]

Caption: Anticancer signaling pathway of 2,4-Di-tert-butylphenol (2,4-DTBP).

Anti-inflammatory Activity of 2,4-Di-tert-butylphenol

The anti-inflammatory effects of 2,4-DTBP are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] By interfering with this pathway, 2,4-DTBP can reduce the production of pro-inflammatory cytokines.[3]

Endocrine Disruption Potential of 2,4-Di-tert-butylphenol

Research has identified 2,4-DTBP as an activator of Retinoid X Receptors (RXRα).[4] This interaction suggests that 2,4-DTBP could act as an endocrine-disrupting chemical and a potential obesogen by influencing pathways regulated by RXR heterodimers, such as those involving PPARγ.[4]

Experimental Workflow: Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a synthesized batch of 2,4-di-tert-pentylphenol.

Caption: Workflow for the structural analysis of 2,4-Di-tert-pentylphenol.

Conclusion

2,4-Di-tert-pentylphenol is a significant chemical intermediate with a well-defined structure that can be thoroughly characterized using modern spectroscopic techniques. This guide provides essential data and protocols for its analysis and synthesis. The biological activities of its close analogue, 2,4-di-tert-butylphenol, suggest potential areas of interest for drug development and toxicology, particularly concerning its anticancer, anti-inflammatory, and endocrine-disrupting properties. Further research is warranted to elucidate the specific biological effects of 2,4-di-tert-pentylphenol itself.

References

Spectroscopic Elucidation of 2,4-Di-tert-pentylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Di-tert-pentylphenol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Introduction

2,4-Di-tert-pentylphenol is an organic compound characterized by a phenol ring substituted with two tertiary pentyl groups at positions 2 and 4. Accurate structural confirmation and purity assessment are critical in research and development, for which NMR spectroscopy is an indispensable tool. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, alongside the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 2,4-Di-tert-pentylphenol. The assignments are based on established chemical shift principles and data from spectral databases.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Ar-H (position 6) |

| ~7.00 | dd | 1H | Ar-H (position 5) |

| ~6.70 | d | 1H | Ar-H (position 3) |

| ~4.80 | s | 1H | OH |

| ~1.70 | q | 4H | -CH₂- (ethyl of pentyl) |

| ~1.30 | s | 12H | -C(CH₃)₂- (gem-dimethyl of pentyl) |

| ~0.70 | t | 6H | -CH₃ (ethyl of pentyl) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions, including solvent and concentration.

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C-OH (C1) |

| ~141 | C-C(CH₃)₂CH₂CH₃ (C4) |

| ~135 | C-C(CH₃)₂CH₂CH₃ (C2) |

| ~126 | Ar-CH (C6) |

| ~124 | Ar-CH (C5) |

| ~115 | Ar-CH (C3) |

| ~37 | -C(CH₃)₂- (quaternary C of pentyl) |

| ~32 | -CH₂- (ethyl of pentyl) |

| ~29 | -C(CH₃)₂- (gem-dimethyl of pentyl) |

| ~9 | -CH₃ (ethyl of pentyl) |

Note: The assignments for the quaternary carbons of the tert-pentyl groups and the aromatic carbons are based on predictive models and comparison with similar structures. Unambiguous assignment would require 2D NMR experiments.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of 2,4-Di-tert-pentylphenol, representative of standard practices for phenolic compounds.[1]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 2,4-Di-tert-pentylphenol for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Dissolution: Gently vortex the mixture in a small vial to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and structural confirmation of 2,4-Di-tert-pentylphenol is illustrated in the following diagram.

Caption: Workflow for NMR Spectroscopic Analysis of 2,4-Di-tert-pentylphenol.

References

Spectroscopic Analysis of 2,4-Di-tert-pentylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared (IR) spectroscopy of 2,4-Di-tert-pentylphenol. It includes key spectral data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these analytical techniques.

Introduction

2,4-Di-tert-pentylphenol, also known as 2,4-di-tert-amylphenol, is a chemical compound with the molecular formula C₁₆H₂₆O.[1] It belongs to the class of alkylphenols and is of interest in various industrial and research applications. Accurate identification and characterization of this compound are crucial for quality control, safety assessment, and research and development purposes. This guide focuses on two primary analytical techniques for its characterization: mass spectrometry (MS) and infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrum and expected from the infrared spectrum of 2,4-Di-tert-pentylphenol.

Mass Spectrometry Data

The mass spectrum of 2,4-Di-tert-pentylphenol provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The data presented below is based on Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) analyses.[1]

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₆O | PubChem[1] |

| Molecular Weight | 234.38 g/mol | PubChem[1] |

| GC-MS Data | ||

| Major Peak (m/z) | 205 | NIST Mass Spectrometry Data Center[1] |

| Second Highest Peak (m/z) | 206 | NIST Mass Spectrometry Data Center[1] |

| MS/MS Data (ESI-QTOF) | ||

| Precursor Ion (m/z) | 233.191089 ([M-H]⁻) | MassBank Europe[1] |

| Top 5 Fragment Peaks (m/z) | 203.144139, 217.159789, 173.097189, 233.191089, 133.065888 | MassBank Europe[1] |

Infrared (IR) Spectrum Data

The IR spectrum reveals the functional groups present in a molecule. For 2,4-Di-tert-pentylphenol, the spectrum is characterized by absorptions corresponding to the hydroxyl (-OH) group, aromatic ring, and alkyl C-H bonds. While a detailed peak list with intensities is not publicly available, the characteristic absorption regions for the functional groups in this molecule are well-established. An ATR-IR spectrum of 2,4-Di-tert-pentylphenol is available from Bio-Rad Laboratories.[1]

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3600-3200 | O-H (Phenolic) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 3000-2850 | C-H (Alkyl) | Stretching |

| 1600-1585 & 1500-1400 | C=C (Aromatic) | Ring Stretching |

| 1470-1450 | C-H (Alkyl) | Bending |

| 1390-1365 | C-H (tert-butyl) | Bending |

| 1260-1180 | C-O (Phenolic) | Stretching |

| 900-675 | C-H (Aromatic) | Out-of-plane Bending |

Experimental Protocols

The following are detailed methodologies for obtaining the mass spectrum and IR spectrum of 2,4-Di-tert-pentylphenol.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To separate 2,4-Di-tert-pentylphenol from a sample matrix and obtain its mass spectrum.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium (carrier gas)

-

Sample of 2,4-Di-tert-pentylphenol

-

Appropriate solvent (e.g., hexane or dichloromethane)

-

Syringe for sample injection

Procedure:

-

Sample Preparation: Dissolve a small amount of 2,4-Di-tert-pentylphenol in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Acquisition and Analysis: Acquire the data and process the resulting chromatogram and mass spectrum using the instrument's software. Identify the peak corresponding to 2,4-Di-tert-pentylphenol and analyze its mass spectrum, noting the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

Objective: To obtain the infrared spectrum of 2,4-Di-tert-pentylphenol to identify its functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II diamond ATR).[1]

-

Solid sample of 2,4-Di-tert-pentylphenol.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol).

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2,4-Di-tert-pentylphenol sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the resulting spectrum using the FTIR software. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

Caption: Workflow for GC-MS Analysis of 2,4-Di-tert-pentylphenol.

Caption: Workflow for ATR-FTIR Spectroscopy of 2,4-Di-tert-pentylphenol.

References

An In-depth Technical Guide to the Synthesis of 2,4-Di-tert-pentylphenol via Phenol Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Di-tert-pentylphenol (DTPP), a valuable intermediate in the production of antioxidants, UV stabilizers, and other specialty chemicals. The core focus of this document is the Friedel-Crafts alkylation of phenol with isopentene (amylene). This guide details a highly efficient two-step synthesis process, including reaction mechanisms, detailed experimental protocols, and quantitative data. The information is intended to equip researchers and professionals in organic synthesis and process development with the necessary knowledge for the laboratory-scale production of high-purity DTPP.

Introduction

2,4-Di-tert-pentylphenol is an alkylated phenol of significant industrial interest due to the presence of two bulky tert-pentyl groups on the phenol ring. This structure imparts unique properties that make it a critical precursor for a variety of high-value chemicals. The primary method for its synthesis is the Friedel-Crafts alkylation of phenol with an appropriate C5 alkylating agent, typically isopentene or its corresponding alcohol, tert-pentyl alcohol.

While single-step alkylation processes exist, they often suffer from low yields (around 60%) and the need for complex recovery of unreacted isopentene, making them less economically viable. A more efficient and increasingly adopted method is a two-step synthesis. This approach involves an initial selective mono-alkylation to produce o-tert-pentylphenol, followed by a second alkylation step to yield the desired 2,4-di-tert-pentylphenol. This two-step process offers significant advantages, including higher product yields, improved purity, and a more controlled and stable reaction process.

Reaction Mechanism: Two-Step Friedel-Crafts Alkylation

The synthesis of 2,4-di-tert-pentylphenol from phenol and isopentene is a classic example of an electrophilic aromatic substitution reaction. The overall process can be broken down into two main stages, each with its own catalytic system to optimize selectivity and yield.

Step 1: Formation of the tert-Pentyl Carbocation

The reaction is initiated by the formation of a tert-pentyl carbocation from isopentene in the presence of an acid catalyst. The proton from the catalyst adds to the double bond of isopentene, forming the more stable tertiary carbocation.

Step 2: Electrophilic Aromatic Substitution

The generated tert-pentyl carbocation, a strong electrophile, is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.

-

First Alkylation: In the first step of the two-step synthesis, a catalyst with high ortho-selectivity, such as aluminum phenoxide, is used. This directs the first tert-pentyl group primarily to the position ortho to the hydroxyl group, forming o-tert-pentylphenol.

-

Second Alkylation: In the second step, a different catalyst, such as atlapulgite clay, is introduced. The intermediate, o-tert-pentylphenol, then undergoes a second electrophilic substitution, with the second tert-pentyl group adding to the para position, yielding the final product, 2,4-di-tert-pentylphenol.

Caption: Logical workflow of the two-step synthesis of 2,4-Di-tert-pentylphenol.

Experimental Protocols

The following protocols are based on a highly efficient two-step synthesis method.

Protocol 1: Two-Step Synthesis of 2,4-Di-tert-pentylphenol

This protocol is adapted from a patented method (CN101747156A) and is divided into two distinct steps.

Step 1: Synthesis of o-tert-pentylphenol

-

Apparatus: A 1L stainless steel autoclave equipped with a stirrer and temperature control.

-

Reagents:

-

Phenol: 188.0 g (2.0 mol)

-

Aluminum bits: 4.0 g

-

Isopentene: 162.0 g (2.3 mol)

-

-

Procedure:

-

Add phenol and aluminum bits to the autoclave.

-

Evacuate the reactor and replace the atmosphere with nitrogen three times.

-

Heat the mixture to 170-190 °C with stirring for 2 hours to form the aluminum phenoxide catalyst in situ.

-

Cool the reactor to room temperature.

-

Slowly add isopentene to the reaction mixture. The addition rate should be controlled to prevent any unreacted isopentene from overflowing.

-

After the addition is complete, maintain the insulation and stir for another 0.5 hours.

-

The resulting reaction solution, primarily containing o-tert-pentylphenol, is used directly in the next step.

-

Step 2: Synthesis of 2,4-Di-tert-pentylphenol

-

Apparatus: A 500 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser.

-

Reagents:

-

Mono-alkylation reaction solution from Step 1.

-

Atlapulgite catalyst: 20.0 g

-

Isopentene: 213.0 g

-

-

Procedure:

-

Add the mono-alkylation reaction solution and atlapulgite to the flask.

-

Heat the mixture to 100 °C with stirring.

-

Add isopentene dropwise into the flask. Control the rate of addition to avoid overflow.

-

After the addition is complete, continue stirring at 100 °C for 1 hour.

-

Cool the reaction mixture and filter to remove the atlapulgite catalyst. The filtrate is the crude 2,4-di-tert-pentylphenol reaction solution.

-

Purification

The crude 2,4-di-tert-pentylphenol solution can be purified by rectification (distillation under reduced pressure) to obtain a product with a purity of over 99%.

Caption: General experimental workflow for the two-step synthesis of 2,4-Di-tert-pentylphenol.

Quantitative Data Summary

The following tables summarize the quantitative data from two examples provided in the patent for the two-step synthesis of 2,4-di-tert-pentylphenol.

Table 1: Reaction Conditions and Reagents

| Parameter | Example 1 | Example 2 |

| Step 1: Mono-alkylation | ||

| Phenol | 188.0 g (2.0 mol) | 188.0 g (2.0 mol) |

| Aluminum Bits | 4.0 g | 2.0 g |

| Isopentene | 162.0 g (2.3 mol) | Not specified |

| Temperature | 170-190 °C | Not specified |

| Reaction Time | 2 hours (catalyst prep) + 0.5 hours | Not specified |

| Step 2: Di-alkylation | ||

| Atlapulgite Catalyst | 20.0 g | Not specified |

| Isopentene | 213.0 g | 162.0 g (2.3 mol) |

| Temperature | 100 °C | Not specified |

| Reaction Time | 1 hour | 1 hour |

Table 2: Product Yield and Purity

| Parameter | Example 1 | Example 2 |

| Crude Product | ||

| 2,4-DTPP Content | 75.2% | 80.5% |

| Purified Product | ||

| Final Purity | >99.5% | >99.2% |

Conclusion

The two-step synthesis of 2,4-di-tert-pentylphenol via Friedel-Crafts alkylation of phenol offers a robust and efficient method for producing this important chemical intermediate with high purity and yield. By employing a sequential catalytic system of aluminum phenoxide followed by atlapulgite, the reaction can be controlled to favor the desired 2,4-disubstituted product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this synthesis in a laboratory setting. Further optimization of reaction conditions, such as temperature, catalyst loading, and reactant molar ratios, may lead to even greater efficiencies and yields.

mechanism of Friedel-Crafts alkylation for 2,4-Di-tert-pentylphenol synthesis

An In-depth Technical Guide to the Friedel-Crafts Alkylation Mechanism for 2,4-Di-tert-pentylphenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation mechanism for the synthesis of 2,4-Di-tert-pentylphenol, a key intermediate in the production of antioxidants, UV stabilizers, and other high-value chemicals.[1] This document details the underlying electrophilic aromatic substitution mechanism, explores various catalytic systems, presents experimental protocols, and summarizes relevant quantitative data.

Core Reaction and Mechanism

The synthesis of 2,4-Di-tert-pentylphenol is achieved through the Friedel-Crafts alkylation of phenol. This classic reaction involves the electrophilic aromatic substitution of a hydrogen atom on the phenol ring with a tert-pentyl group.[2][3] The overall reaction proceeds as follows:

Phenol + 2 Alkylating Agent → 2,4-Di-tert-pentylphenol

The alkylating agent is typically an alkene, such as isopentene (amylene), or an alcohol, like tert-pentyl alcohol (tert-amyl alcohol), in the presence of an acid catalyst.[1][4]

The reaction mechanism involves several key steps:

-

Formation of the Electrophile: The acid catalyst protonates the alkylating agent to generate a stable tertiary carbocation, the tert-pentyl carbocation. In the case of an alkene, it is directly protonated. If an alcohol is used, it is first protonated, followed by the loss of a water molecule to form the carbocation.[5][6]

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-pentyl carbocation. The hydroxyl (-OH) group of phenol is a strong activating group, directing the substitution to the ortho and para positions.[5] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7]

-

Deprotonation: A weak base (like the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[3][4]

-

Second Alkylation: The initial product is a mixture of 2-tert-pentylphenol and 4-tert-pentylphenol. Since the newly added alkyl group is also activating, the mono-alkylated phenol is more reactive than phenol itself, leading to a second alkylation step to form the di-substituted product, 2,4-Di-tert-pentylphenol.[5][6][7]

Caption: Mechanism of 2,4-Di-tert-pentylphenol Synthesis.

Catalytic Systems

The choice of catalyst is critical as it influences reaction rate, selectivity, and overall yield. A variety of acid catalysts can be employed for the alkylation of phenol.[5]

-

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditionally used.[3][4] They are highly active but can be difficult to handle, require stoichiometric amounts, and generate corrosive waste streams.[2]

-

Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are also effective. However, they are highly corrosive and pose significant environmental and safety challenges.

-

Solid Acid Catalysts: To overcome the issues with liquid acids, heterogeneous solid acid catalysts are preferred in industrial applications.[8] These include:

-

Zeolites: Microporous aluminosilicates with well-defined pore structures that can offer shape selectivity.[8]

-

Acidic Cation-Exchange Resins: Polymers with sulfonic acid groups that are effective at lower temperatures but have thermal stability limitations.[4][8]

-

Clay-Based Catalysts: Montmorillonite clays, such as K-10, can be used as catalysts, sometimes impregnated with other acidic species to enhance activity.[9]

-

The use of solid acids simplifies catalyst recovery and recycling, making the process more environmentally friendly and cost-effective.[8]

Experimental Protocols

Detailed methodologies for the synthesis are crucial for reproducibility. Below are generalized protocols based on common laboratory practices for phenol alkylation.

Protocol 1: Synthesis using a Solid Acid Catalyst (e.g., Zeolite)

-

Reactor Setup: A high-pressure autoclave or a fixed-bed reactor is charged with phenol and the solid acid catalyst (e.g., 1-10 wt% of phenol).

-

Reaction Conditions: The reactor is sealed and heated to the desired temperature, typically between 120-180°C, while stirring.[5]

-

Alkylation: The alkylating agent, isopentene, is introduced into the reactor. The molar ratio of isopentene to phenol is generally maintained between 1.5 and 2.5. The pressure is kept between 1-10 kg/cm ².[5]

-

Reaction Time: The reaction is allowed to proceed for a duration ranging from 30 minutes to 6 hours, with progress monitored by techniques like Gas Chromatography (GC).[5]

-

Work-up: After completion, the reactor is cooled, and any excess pressure is vented. The reaction mixture is collected.

-

Purification: The solid catalyst is separated by filtration. The liquid product can then be purified by vacuum distillation to isolate 2,4-Di-tert-pentylphenol.[5]

Protocol 2: Synthesis using a Recyclable Ionic Liquid Catalyst

-

Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with phenol, tert-pentyl alcohol, and an acidic ionic liquid catalyst (e.g., [HIMA]OTs).[10]

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70-100°C) and stirred vigorously.

-

Monitoring: The reaction is monitored for the conversion of phenol.

-

Catalyst Recovery: Upon completion, the mixture is cooled. A solvent like ethyl acetate can be added to precipitate the ionic liquid catalyst.[5]

-

Purification: The catalyst is removed by filtration and can be washed, dried, and reused. The filtrate, containing the product, is concentrated under reduced pressure, and the product is purified by distillation or chromatography.[5]

Caption: General Experimental Workflow for Synthesis.

Quantitative Data

The efficiency of the synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes representative data from studies on the alkylation of phenol with related tert-alcohols, which serves as a valuable reference for the synthesis of 2,4-Di-tert-pentylphenol.

| Catalyst System | Alkylating Agent | Temp. (°C) | Phenol Conversion (%) | Selectivity to 4-Alkylphenol (%) | Reference |

| [HIMA]OTs (Ionic Liquid) | tert-Butyl Alcohol | 70 | 86 | 57.6 | [10] |

| Heteropolyanion Ionic Liquid | tert-Butyl Alcohol | N/A | 93 | N/A | [10] |

| Deep Eutectic Solvents | tert-Butyl Alcohol | 30 | 99.5 (TBA Conv.) | N/A | [10] |

| 20% DTP/K-10 Clay | tert-Butanol | 150 | High | N/A | [9] |

| Fe-bentonite | tert-Butanol | 80 | 100 (TBA Conv.) | 81 | [9] |

Note: Data is for tert-butylation, which is analogous to tert-pentylation. "TBA Conv." refers to tert-butanol conversion.

Challenges and Considerations

-

Polyalkylation: As the alkylated phenol product is more nucleophilic than phenol itself, multiple alkylations can occur.[7] Using an excess of the aromatic reactant can help to minimize this side reaction.[4]

-

Catalyst Deactivation: Solid catalysts can sometimes be deactivated by the deposition of coke or by strong adsorption of reactants or products. Regeneration steps may be necessary.

-

Isomer Distribution: The ratio of ortho to para substitution can be controlled by the choice of catalyst and reaction conditions. Bulky catalysts may favor para-substitution due to steric hindrance.

-

Safety: The alkylating agents are often flammable, and many of the catalysts are corrosive. Appropriate safety precautions must be taken.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Di-tert-pentylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 2,4-Di-tert-pentylphenol (CAS No. 120-95-6), a significant intermediate in the fine chemical industry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties.

Core Physicochemical Properties

2,4-Di-tert-pentylphenol is a yellow solid with a characteristic phenol-like odor. Its molecular structure, featuring two bulky tert-pentyl groups on the phenol ring, significantly influences its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆O | [1] |

| Molar Mass | 234.38 g/mol | [2] |

| Melting Point | 25 - 27 °C | [3] |

| Boiling Point | 256 °C | [3] |

| Density | 0.930 g/mL at 25 °C | [2] |

Solubility Characteristics

The solubility of 2,4-Di-tert-pentylphenol is a critical parameter for its application in various chemical processes and formulations.

Aqueous Solubility

2,4-Di-tert-pentylphenol is sparingly soluble in water. Quantitative analysis has determined its aqueous solubility to be 3 mg/L at 21°C [4]. This low water solubility is expected due to the predominantly nonpolar nature of the molecule, conferred by the two tert-pentyl groups.

Solubility in Organic Solvents

Table of Solubility Data

| Solvent | Solubility | Temperature |

| Water | 3 mg/L | 21 °C[4] |

| Organic Solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane) | Data not available | - |

Stability Profile

2,4-Di-tert-pentylphenol serves as a key precursor in the synthesis of antioxidants and UV absorbers, which inherently suggests a degree of stability and a role in preventing degradation in other materials[5].

Thermal Stability

Specific studies detailing the thermal decomposition products and pathways of 2,4-Di-tert-pentylphenol are not widely available. However, safety data sheets recommend avoiding direct heating[6]. For the related compound, 2,4-Di-tert-butylphenol, it is noted to be stable under recommended storage conditions but will emit acrid smoke and fumes upon heating to decomposition[4]. It can be inferred that 2,4-Di-tert-pentylphenol would behave similarly under high-temperature stress.

Oxidative Stability

As a phenolic compound, 2,4-Di-tert-pentylphenol is susceptible to oxidation. Its utility as a building block for antioxidants is derived from the ability of the phenolic hydroxyl group to scavenge free radicals, thereby inhibiting oxidative processes[5]. A study on the degradation of the related 2,4-Di-tert-butylphenol using a UV/persulfate system indicates that advanced oxidation processes can effectively degrade the molecule through the action of sulfate and hydroxyl radicals[7].

General Storage and Handling

For general laboratory use, it is recommended to store 2,4-Di-tert-pentylphenol in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances. Safety data sheets indicate that the compound is stable if stored and applied as directed, with advice to avoid direct heating, chemical contamination, sunlight, and UV or ionizing radiation[6].

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of 2,4-Di-tert-pentylphenol can be adapted from standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

The shake-flask method is a common and reliable technique for determining the water solubility of substances.

Principle: A surplus of the test substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance is subsequently determined.

Apparatus and Reagents:

-

2,4-Di-tert-pentylphenol

-

Distilled or deionized water

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of 2,4-Di-tert-pentylphenol is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 21 ± 0.5 °C) for a sufficient period to reach equilibrium (preliminary tests should establish this timeframe).

-

After equilibration, the mixture is centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed.

-

The concentration of 2,4-Di-tert-pentylphenol in the aqueous sample is determined using a validated analytical method.

Stability Testing (Adapted from OECD Guideline 113)

Accelerated storage testing can be used to simulate long-term stability under defined conditions.

Principle: The substance is subjected to elevated temperatures for a defined period to accelerate potential degradation. The change in the concentration of the active substance is then measured.

Apparatus and Reagents:

-

2,4-Di-tert-pentylphenol

-

Temperature-controlled oven

-

Suitable containers (e.g., glass vials with inert caps)

-

Analytical instrumentation for quantification (e.g., HPLC, GC)

Procedure:

-

Samples of 2,4-Di-tert-pentylphenol are placed in suitable containers.

-

The containers are stored in a temperature-controlled oven at a specified elevated temperature (e.g., 54 ± 2 °C) for a defined period (e.g., 14 days).

-

Control samples are stored at a reference temperature (e.g., room temperature) for the same duration.

-

After the storage period, the concentration of 2,4-Di-tert-pentylphenol in both the test and control samples is determined using a validated analytical method.

-

The percentage degradation is calculated by comparing the final concentration of the test sample to the control sample.

Visualizations

Caption: Workflow for Aqueous Solubility Determination.

Caption: Accelerated Stability Testing Workflow.

Caption: Antioxidant Mechanism of Phenolic Compounds.

References

- 1. 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemos.de [chemos.de]

- 4. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Co-Production of 2,4-Di-tert-pentylphenol and 4-tert-pentylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-di-tert-pentylphenol as a significant co-product in the industrial production of 4-tert-pentylphenol. The primary synthesis route involves the Friedel-Crafts alkylation of phenol with amylenes (isopentenes) or tert-amyl alcohol, a reaction that inherently yields a mixture of mono- and di-substituted phenolic compounds. Understanding and controlling the reaction parameters are crucial for optimizing the yield of the desired products and for their subsequent separation and purification. This document details the underlying reaction mechanisms, provides illustrative experimental protocols, and presents quantitative data on how various factors influence product distribution.

Introduction

The alkylation of phenols is a cornerstone of industrial organic synthesis, leading to the production of valuable intermediates for a wide range of applications, including antioxidants, UV stabilizers, and specialty resins.[1] In the synthesis of 4-tert-pentylphenol, a widely used chemical intermediate, 2,4-di-tert-pentylphenol is a common and often desirable co-product. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acid catalyst facilitates the generation of a tert-pentyl carbocation from an amylene or tert-amyl alcohol.[1] This carbocation then attacks the electron-rich phenol ring at the ortho and para positions, leading to the formation of 4-tert-pentylphenol and 2-tert-pentylphenol. Subsequent alkylation of the mono-substituted products results in the formation of di-substituted phenols, with 2,4-di-tert-pentylphenol being a prominent example.

The relative yields of these products are highly dependent on several factors, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants. By carefully controlling these parameters, the production process can be steered towards a desired product distribution.

Reaction Mechanism and Signaling Pathway

The alkylation of phenol with amylene in the presence of an acid catalyst follows a well-established electrophilic aromatic substitution pathway. The key steps are outlined below:

-

Carbocation Formation: The acid catalyst protonates the amylene (isopentene), leading to the formation of a tertiary carbocation. This is the primary electrophile in the reaction.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the tert-pentyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex) with the alkyl group at the ortho or para position.

-

Deprotonation: A base (such as the conjugate base of the catalyst or another phenol molecule) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the mono-alkylated products: 4-tert-pentylphenol and 2-tert-pentylphenol.

-

Second Alkylation: The mono-alkylated phenols can undergo a second alkylation reaction, leading to the formation of di-substituted products. 2,4-di-tert-pentylphenol is formed by the alkylation of either 4-tert-pentylphenol at the ortho position or 2-tert-pentylphenol at the para position.

Experimental Protocols

The following protocols are illustrative examples of the synthesis of 2,4-di-tert-pentylphenol as a co-product with 4-tert-pentylphenol.

Two-Step Alkylation using Aluminum Phenoxide and Attapulgite Catalysts

This method, adapted from patent literature, employs a two-step process to enhance the yield of the di-substituted product.

Step 1: Mono-alkylation

-

To a 1L stainless steel autoclave, add 188.0 g (2.0 mol) of phenol and 2.0 g of aluminum bits.

-

Evacuate the autoclave and purge with nitrogen three times.

-

Heat the mixture to 160-180°C and stir for 2 hours to form the aluminum phenoxide catalyst.

-

Cool the reactor to 80-100°C.

-

Slowly add 140.0 g (2.0 mol) of isopentene, maintaining the temperature.

-

After the addition is complete, continue stirring for 30 minutes.

-

The resulting reaction mixture primarily contains o-tert-pentylphenol.

Step 2: Di-alkylation

-

Transfer the mono-alkylated reaction mixture from Step 1 to a 1L four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser.

-

Add 20.0 g of attapulgite clay catalyst.

-

Heat the mixture to 100°C with stirring.

-

Add 162.0 g (2.3 mol) of isopentene dropwise, ensuring no gas escapes from the condenser.

-

After the addition, maintain the temperature and stir for an additional hour.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains a mixture of tert-pentylphenols, with 2,4-di-tert-pentylphenol as a major component.

Purification by Rectification

The crude product mixture from the synthesis can be purified by fractional distillation under reduced pressure (rectification). The different boiling points of the isomers allow for their separation.

-

Assemble a fractional distillation apparatus with a vacuum source.

-

Charge the crude reaction mixture into the distillation flask.

-

Gradually reduce the pressure and apply heat.

-

Collect the fractions at their respective boiling points. Unreacted phenol and mono-substituted phenols will distill first, followed by 2,4-di-tert-pentylphenol.

Data Presentation: Influence of Reaction Parameters

The distribution of products in the alkylation of phenol is highly sensitive to the reaction conditions. The following tables summarize the impact of key variables on the yield and selectivity of 4-tert-pentylphenol and 2,4-di-tert-pentylphenol.

Table 1: Effect of Catalyst on Product Distribution

| Catalyst | Phenol Conversion (%) | Selectivity to 4-tert-pentylphenol (%) | Selectivity to 2,4-di-tert-pentylphenol (%) | Reference |

| Zeolite Beta (high temp calcination) | High | Decreased | Increased | |

| Aluminum Phenoxide | High | Moderate | Moderate | [2] |

| Attapulgite (in second step) | High | Low | High (up to 80.5% in crude) | |

| Amberlyst-15 | High | Varies with conditions | Varies with conditions | [3] |

Table 2: Effect of Reaction Temperature on Product Distribution

| Temperature (°C) | Phenol Conversion (%) | Ratio of para-/ortho-isomers | Yield of 2,4-di-tert-pentylphenol (%) | Reference |

| 50-80 | Moderate | Varies | Lower | [4] |

| 85-175 (First Stage) | High (>97%) | - | - | [2] |

| 25-80 (Second Stage) | - | - | Increased | [2] |

| 100 | - | - | ~80.5% in crude product |

Table 3: Effect of Reactant Molar Ratio (Amylene:Phenol) on Product Distribution

| Molar Ratio (Amylene:Phenol) | Phenol Conversion (%) | Yield of Mono-alkylated Phenols (%) | Yield of Di-alkylated Phenols (%) | Reference |

| 1:1 | Moderate | High | Low | |

| >2:1 | High | Lower | Higher | [2] |

| 2.15:1 (overall in two steps) | High | Low | High |

Experimental Workflow

The general workflow for the synthesis and purification of 2,4-di-tert-pentylphenol as a co-product with 4-tert-pentylphenol can be visualized as follows:

Conclusion

The production of 2,4-di-tert-pentylphenol as a co-product with 4-tert-pentylphenol is a versatile process that can be tailored to favor the formation of either the mono- or di-alkylated product. By understanding the underlying Friedel-Crafts alkylation mechanism and the influence of key reaction parameters such as catalyst choice, temperature, and reactant ratios, researchers and chemical engineers can optimize the synthesis to meet specific industrial demands. The use of a two-step alkylation process, as detailed in this guide, offers a pathway to selectively increase the yield of 2,4-di-tert-pentylphenol. Subsequent purification by fractional distillation allows for the isolation of the desired products in high purity, making them suitable for their various applications in the chemical and pharmaceutical industries.

References

health and safety data for 2,4-Di-tert-pentylphenol exposure

An In-Depth Technical Guide on the Health and Safety of 2,4-Di-tert-pentylphenol

This technical guide provides a comprehensive overview of the health and safety data for 2,4-Di-tert-pentylphenol (CAS No. 120-95-6), also known as 2,4-Di-tert-amylphenol. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative toxicological data, detailed experimental methodologies, and visualizations of experimental workflows and biological signaling pathways.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for 2,4-Di-tert-pentylphenol.

Table 1: Acute Toxicity

| Endpoint | Test Species | Route | Value | Classification |

| LD50 | Rat | Oral | > 300 - 2,000 mg/kg bw[1] | Harmful if swallowed[1][2] |

| LD50 | Rat | Dermal | > 2,000 mg/kg bw | Not Classified |

_Note: Data derived from a similar product (2,6-di-tert-butylphenol) by analogy.[2] No specific acute dermal toxicity data for 2,4-Di-tert-pentylphenol was found.

Table 2: Irritation and Sensitization

| Endpoint | Test Species | Result | Classification |

| Skin Irritation/Corrosion | Rabbit | Corrosive (OECD 404)[1] | Causes severe skin burns[1][2] |

| Eye Irritation | Rabbit | Moderate Irritant (Draize test)[3] | Causes eye irritation[3] |

| Skin Sensitization | Guinea Pig | Not sensitizing (Buehler Test, OECD 406)[1] | Not Classified as a skin sensitizer |

Table 3: Repeated Dose Toxicity

| Study Duration | Test Species | Route | NOAEL | Effects Observed at Higher Doses |

| 28-Day Study | Rat | Oral | Male: 75 mg/kg/day, Female: 20 mg/kg/day | Increased liver weight, changes in blood chemistry, and kidney effects. |

Table 4: Genotoxicity

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and without | Negative |

Experimental Protocols and Workflows

The toxicological evaluations summarized above are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key assays.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance. The median lethal dose (LD50) is determined.

Methodology:

-

Test Animals: Healthy, young adult rats are used.

-

Dosage: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to examine for pathological changes.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Skin Corrosion/Irritation (Following OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Test Animal: A single albino rabbit is typically used for the initial test.

-

Application: A 0.5 g sample of the solid test substance is applied to a small patch of shaved skin (approximately 6 cm²). The patch is covered with a gauze dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations can continue for up to 14 days.

-

Scoring: The severity of the skin reactions is graded to determine the level of irritation or corrosion.

Caption: Workflow for Skin Corrosion/Irritation Testing (OECD 404).

Bacterial Reverse Mutation (Ames) Test (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver fraction) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid (histidine or tryptophan).

-

Incubation & Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the essential amino acid and form visible colonies. The number of revertant colonies is counted and compared to the control.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathway: Endocrine Disruption

Recent studies have identified 2,4-di-tert-butylphenol, a compound structurally analogous to 2,4-di-tert-pentylphenol, as a potential endocrine-disrupting chemical. It has been shown to act as an activator of the Retinoid X Receptor (RXR).[4][5] RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), to regulate gene expression.

The activation of the PPARγ-RXR heterodimer is a key step in adipogenesis (the formation of fat cells). By activating RXR, 2,4-di-tert-butylphenol can promote lipid accumulation and the expression of genes that are markers for adipogenesis, classifying it as a potential "obesogen".[4][5]

Caption: Potential signaling pathway for endocrine disruption by 2,4-Di-tert-pentylphenol via RXR activation.

References

- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,4-Di-tert-pentylphenol as an Antioxidant in Polymer Stabilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Di-tert-pentylphenol as a crucial intermediate in the synthesis of antioxidants for polymer stabilization. While primarily a precursor, its foundational structure as a hindered phenol provides insight into the mechanisms of polymer protection. This document details its role, the synthesis of derivative antioxidants, and standardized protocols for evaluating antioxidant efficacy in polymers.

Introduction to 2,4-Di-tert-pentylphenol in Polymer Stabilization